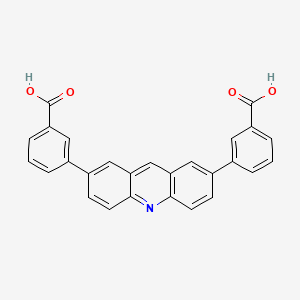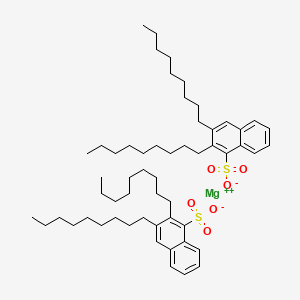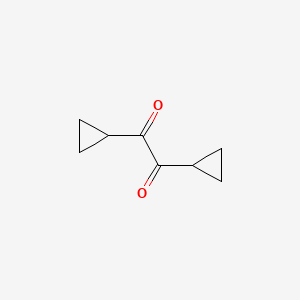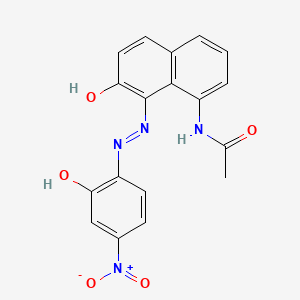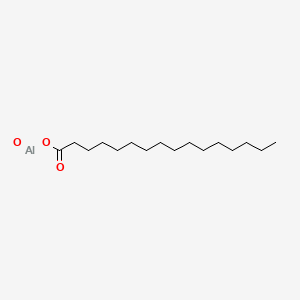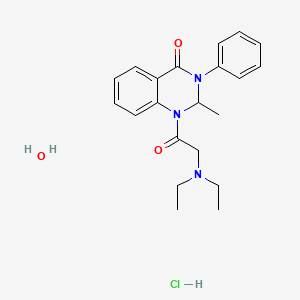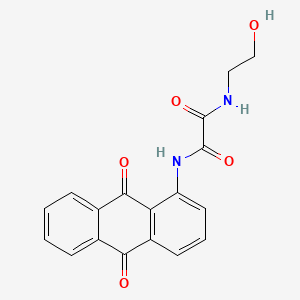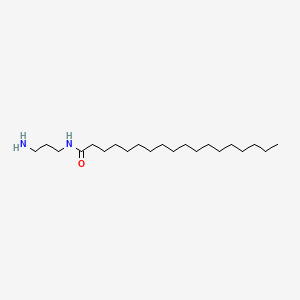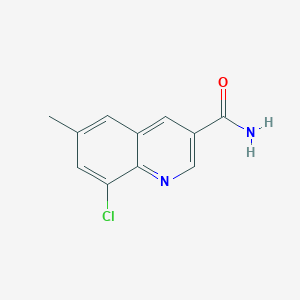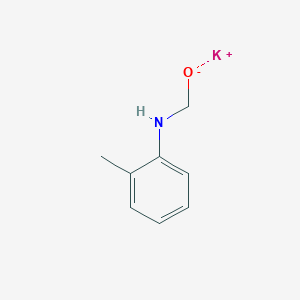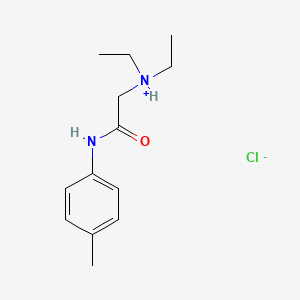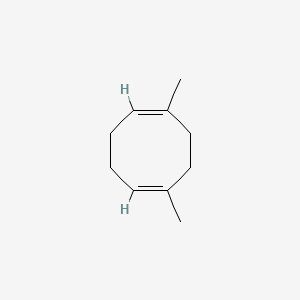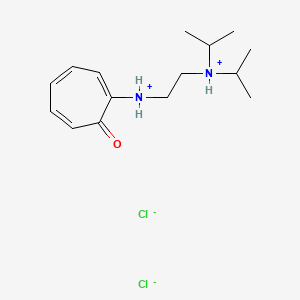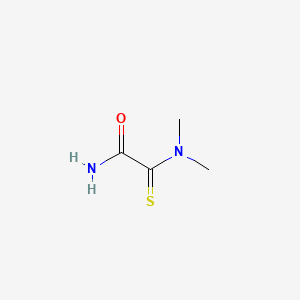
N',N'-Dimethyl-2-thiooxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',N'-Dimethyl-2-thiooxamide is a chemical compound with the molecular formula C4H8N2O2S. It is a derivative of oxamide where two methyl groups are attached to the nitrogen atoms. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of dimethylamine with carbon disulfide in the presence of an alkali such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the compound is produced by reacting dimethylamine with carbon disulfide under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like halides or alkyl groups in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioamide Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N',N'-Dimethyl-2-thiooxamide is used in various fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N',N'-Dimethyl-2-thiooxamide exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. In drug design, it may target specific molecular pathways to exert therapeutic effects.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes.
Proteins: May bind to proteins, affecting their function.
Pathways: May interfere with or modulate biochemical pathways.
Comparison with Similar Compounds
Thioacetamide: Used in organic synthesis and as a reagent.
Thiourea: Used in photography and as a reagent in analytical chemistry.
Properties
CAS No. |
41168-96-1 |
|---|---|
Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
2-(dimethylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C4H8N2OS/c1-6(2)4(8)3(5)7/h1-2H3,(H2,5,7) |
InChI Key |
KPADYDNSABGHHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


